1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorofluorobenzyl group, and a pyrazolo[3,4-d]pyrimidin-4-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Chlorofluorobenzyl Group: This step may involve a nucleophilic substitution reaction where the chlorofluorobenzyl moiety is introduced using reagents like chlorofluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions, such as in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms due to its ability to modulate specific molecular targets.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(4-bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
The uniqueness of 1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups in the benzyl moiety, along with the bromophenyl group, enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(2-chloro-6-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClFN4O/c19-11-4-6-12(7-5-11)25-17-13(8-23-25)18(26)24(10-22-17)9-14-15(20)2-1-3-16(14)21/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMRITFIXOQDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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